molecular formula C₁₀H₅D₄N₃O₄ B1141356 2-NP-AOZ-d4 CAS No. 1007478-57-0

2-NP-AOZ-d4

Cat. No. B1141356
M. Wt: 239.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

However, for compounds with limited direct information, a general approach can be applied based on typical procedures and analytical techniques used in the synthesis and analysis of complex organic compounds and their derivatives. This approach would include:

    • Describing the significance of the compound, its known uses, and why its detailed analysis is of interest.
  • Synthesis Analysis:

    • Detailing methods commonly used for the synthesis of complex organic molecules, such as multi-step organic syntheses, which might include reactions like nucleophilic substitutions, reductions, and protective group strategies.
  • Molecular Structure Analysis:

    • Discussing techniques like X-ray crystallography for solid compounds or NMR spectroscopy for solution-phase analysis to elucidate the molecular structure.
  • Chemical Reactions and Properties:

    • Outlining potential reactivity patterns based on functional group analysis, and predicting reactions the compound could undergo or catalyze.
  • Physical Properties Analysis:

    • Describing methods to determine physical properties like melting point, boiling point, solubility, and optical activity, which are crucial for handling and application of the compound.
  • Chemical Properties Analysis:

    • Using techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to provide insights into the chemical structure and properties of the compound.

Given the specific nature of your request, direct experimental results and analyses for "Desmethyl Ethyldihydrocephalomannine" and "2-NP-AOZ-d4" would require access to specialized chemical databases or original research articles that detail experiments conducted on these compounds. For comprehensive and detailed analysis, consulting primary research articles or conducting experimental studies would be necessary.

For further detailed and specific information, accessing specialized databases or contacting researchers working directly with these compounds is recommended.

Desmethyl Ethyldihydrocephalomannine is a complex chemical entity, often involved in research for its potential biological activities and synthesis methodologies. The synthesis, molecular structure, chemical reactions, and properties of such a compound require a detailed analysis to fully understand its characteristics and applications.

Synthesis Analysis

The synthesis of Desmethyl Ethyldihydrocephalomannine involves complex chemical processes. The stereoselective synthesis and biological evaluation of related compounds, such as monomeric nuphar analogues, provide insight into the synthetic strategies employed. These processes often use enantioselective catalysis, highlighting the importance of precise control over chemical reactions to obtain the desired product with specific configurations (Hui Li et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to Desmethyl Ethyldihydrocephalomannine is complex, featuring intricate arrangements of atoms and bonds. Detailed characterization techniques, such as molecular dynamics simulations, are employed to decode the microscopic structure of related molecules. These analyses reveal the presence of short and long-range interactions, hydrogen bonding, and the competitive nature of molecular components in forming bonds (Supreet Kaur et al., 2019).

Chemical Reactions and Properties

Desmethyl Ethyldihydrocephalomannine undergoes specific chemical reactions that define its properties and potential applications. The formation and reactivity of related compounds, such as ethyl succinic anhydrides, are studied for their utility in quantitative analyses and proteomics research, illustrating the chemical versatility and functional applications of these molecules (S. Niwayama et al., 2016).

Physical Properties Analysis

The physical properties of Desmethyl Ethyldihydrocephalomannine, including its crystalline structure and thermal behavior, are crucial for understanding its stability and reactivity. The synthesis and morphology of related copolymers provide insights into the effects of functional group placement on melting temperatures and structural integrity, indicating how molecular design influences physical characteristics (T. W. Baughman et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of Desmethyl Ethyldihydrocephalomannine involves understanding its reactivity and interactions with other molecules. Research on similar compounds, like ethyl-substituted erythromycin derivatives, demonstrates the potential for modifying chemical structures to produce new molecules with desired properties, such as increased biological activity or altered metabolic profiles (D. Stassi et al., 1998).

Scientific Research Applications

  • A study by Cheng et al. (2009) describes a sensitive and specific polyclonal enzyme-linked immunosorbent assay (ELISA) for determining tissue-bound AOZ as 2-NP-AOZ in cultured fish. This assay is effective for screening large groups of animal-edible tissue samples and has a high sensitivity and specificity compared to high-performance liquid chromatography-mass spectrometry (HPLC-MS) (Cheng et al., 2009).

  • Vass et al. (2018) discuss the production and characterisation of monoclonal antibodies for detecting AOZ, specifically in its derivatised form (NP AOZ). The study highlights the high specificity and sensitivity of these antibodies, making them suitable for routine analysis in ensuring food safety (Vass et al., 2018).

  • Diblíková et al. (2005) developed a monoclonal ELISA for quantifying tissue-bound AOZ, demonstrating a sensitive method for detecting the AOZ released from tissue samples following a series of processing steps, including acid hydrolysis and derivatisation (Diblíková et al., 2005).

  • Cooper et al. (2004) produced polyclonal antibodies to detect AOZ following derivatisation with o-nitrobenzaldehyde. The antibodies were highly specific for the nitrophenyl derivative of AOZ (NPAOZ) and suitable for monitoring veterinary drug residues (Cooper et al., 2004).

  • Su et al. (2020) developed a lateral flow immunoassay (LFIA) biosensor using Co3O4 nanoparticles for the sensitive detection of AOZ. This method significantly improved sensitivity and reduced analysis time compared to conventional methods (Su et al., 2020).

  • Ding et al. (2017) established an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and an immunochromatographic assay for detecting AOZ in catfish muscle, based on the derivative 2-NPAOZ. This method showed high recovery and precision, making it suitable for detecting AOZ in fish samples (Ding et al., 2017).

Safety And Hazards

The safety data sheet indicates that 2-NP-AOZ-d4 has acute oral toxicity (Category 4, H302), can cause skin corrosion/irritation (Category 2, H315), can cause serious eye damage/eye irritation (Category 2A, H319), and can cause specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3, H335)5.


Future Directions

There is no specific information available about the future directions of 2-NP-AOZ-d4. However, it is a reference standard for unparalleled analytical testing within the food and beverage sector6.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXOGZWSSNLON-XMKBWRBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016786
Record name 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-NP-AOZ-d4

CAS RN

1007478-57-0
Record name 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
X Gong, K Li, W Xu, L Jin, M Liu, M Hua, G Tian - Journal of Chemistry, 2022 - hindawi.com
In this study, a rough, cheap, easy-made wooden-tip-based solid-phase microextraction (SPME) probe was first developed for simultaneous determination of 4 nitrofuran metabolite …
Number of citations: 0 www.hindawi.com
A Yibar, B OKUTAN, S Guzel - Kafkas Üniversitesi Veteriner …, 2013 - vetdergikafkas.org
… 100 µl 2-NP-AOZ-D4 internal standard and 5 ml 0.1 M HCI were added. They were vortexed for 60 sec and homogenized. Then 300 µl 50 mM 2-nitrobenzaldehyde, which was …
Number of citations: 0 vetdergikafkas.org
F Alkan, A Kotan, N Ozdemir - Macedonian Veterinary Review, 2016 - sciendo.com
In this study we have devoloped and validated a confirmatory analysis method for nitrofuran metabolites, which is in accordance with European Commission Decision 2002/657/EC …
Number of citations: 0 sciendo.com
EC Ryu, JS Park, SS Giri, S Chang Park - International Journal of …, 2021 - hindawi.com
Soft-shell turtle (SST; freshwater terrapin or tortoise) is a popular and important health functional food (HFF) product in many Asian countries. HFFs containing SST must be safe, but …
Number of citations: 0 www.hindawi.com
A El-Demerdash, F Song, RK Reel… - Journal of AOAC …, 2015 - academic.oup.com
A method has been developed to quantify the nitrofuran metabolites 3-amino-5-morphorinomethyl-1,3-oxazolidinone, 3-amino-oxazolidinone, 1-aminohydantoin, and semicarbazide, as …
Number of citations: 0 academic.oup.com
丁军伟, 邓建朝, 杨贤庆, 岑剑伟, 李来好… - 南方水产科学, 2018 - aquaticjournal.com
: 实验通过连续7 d 投喂各含有100 mg· kg–1 呋喃西林, 呋喃唑酮, 呋喃它酮和呋喃妥因的饲料, 研究4 种硝基呋喃药物在青石斑鱼(Epinephelus awoara) 肌肉中的消除规律. 采用超高效液相…
Number of citations: 0 www.aquaticjournal.com
闵成军, 罗晓琴, 汪善良, 崔廷婷 - 肉类研究, 2011 - rlyj.net.cn
: 通过检测猪肉中呋喃唑酮代谢物的残留以评价试剂盒的性能, 采用酶联免疫法对猪肉中的呋喃唑酮代谢物残留量进行测定. 结果表明: 该方法的线性检测范围为0.025~ 2.025 μg/L, 最低检测限…
Number of citations: 0 www.rlyj.net.cn
A Yibar - acikbilim.yok.gov.tr
Bu çalışma, Aralık 2008 - Ağustos 2009 tarihleri arasında Bursa'da satışa sunulan tavuk göğüs eti ve but etlerinde kloramfenikol ve enrofloksasin/siprofloksasin kalıntıları ile tavuk …
Number of citations: 0 acikbilim.yok.gov.tr
A Yıbar - 2011 - search.proquest.com
Bu çalısma, Aralık 2008-Ağustos 2009 tarihleri arasında Bursa ‘da satısa sunulan tavuk göğüs eti ve but etlerinde kloramfenikol ve enrofloksasin/siprofloksasin kalıntıları ile tavuk …
Number of citations: 0 search.proquest.com
RP Ascentis, HGCSXR Table - researchgate.net
Liquid chromatography-mass spectrometry has become one of the most important tools in the analytical chemistry laboratory over the past decade. The structural information obtainable …
Number of citations: 0 www.researchgate.net

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